Dichlorocobalt;triphenylphosphane

Description

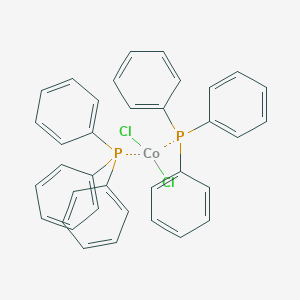

Dichlorocobalt;triphenylphosphane is a cobalt(II) coordination complex featuring cobalt as the central metal atom coordinated by two chloride ligands and triphenylphosphane (PPh₃) ligands. Triphenylphosphane, a monodentate ligand, enhances the solubility of metal complexes in organic solvents and modulates electronic properties, influencing reactivity and stability .

Cobalt-phosphine complexes are explored in catalysis and materials science, though the provided evidence focuses more on gold(I), ruthenium, and palladium analogs. Key properties of Dichlorocobalt;triphenylphosphane can be inferred from structurally similar compounds, such as [RuCl₂(PPh₃)₃] (distorted octahedral) and trans-Dichlorobis(triphenylphosphine)palladium(II) (square planar) .

Propriétés

IUPAC Name |

dichlorocobalt;triphenylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPFIIIFJLFCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2CoP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14126-40-0 | |

| Record name | (T-4)-Dichlorobis(triphenylphosphine)cobalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14126-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichlorocobalt;triphenylphosphane can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine in an appropriate solvent such as ethanol or dichloromethane. The reaction typically proceeds under mild conditions, with the cobalt(II) chloride being dissolved in the solvent and then treated with an excess of triphenylphosphine. The resulting product is usually isolated by filtration and recrystallization to obtain pure dichlorocobalt;triphenylphosphane .

Industrial Production Methods

While specific industrial production methods for dichlorocobalt;triphenylphosphane are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorocobalt;triphenylphosphane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of cobalt, often resulting in the formation of cobalt(III) complexes.

Reduction: It can be reduced to cobalt(I) species under specific conditions.

Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different cobalt complexes.

Common Reagents and Conditions

Common reagents used in reactions involving dichlorocobalt;triphenylphosphane include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving dichlorocobalt;triphenylphosphane depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes.

Applications De Recherche Scientifique

Dichlorocobalt;triphenylphosphane has a wide range of applications in scientific research, including:

Materials Science: The compound is employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.

Medicinal Chemistry: Research has explored its potential use in the development of metal-based drugs and therapeutic agents.

Biological Studies: It serves as a model compound for studying the coordination chemistry of cobalt and its interactions with biological molecules.

Mécanisme D'action

The mechanism of action of dichlorocobalt;triphenylphosphane in catalytic processes involves the coordination of the cobalt center to substrates, facilitating various chemical transformations. The triphenylphosphine ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, with common pathways including oxidative addition, reductive elimination, and ligand exchange .

Comparaison Avec Des Composés Similaires

Structural and Geometric Differences

Key Observations :

- Cobalt complexes often adopt octahedral geometries, while Au(I) and Pd(II) favor linear or square-planar structures.

- Ligand substitution (e.g., CH₃CN in Ru complexes) alters solubility and reactivity .

Gold(I)-triphenylphosphane Complexes

- Anticancer Activity : Gold(I) compounds like 4,5-dichloro-imidazolate-1yl-gold(I)-triphenylphosphane exhibit potent cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells) and inhibit enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) .

- Structure-Activity Relationship : Active compounds require a P-Au-N bonding environment; hydrophilic groups (e.g., -OH, -COOH) reduce activity .

Palladium and Ruthenium Complexes

- Catalysis : trans-Dichlorobis(triphenylphosphine)palladium(II) is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and reactivity .

- Synthesis : Ruthenium-phosphine complexes, such as [RuCl₂(PPh₃)₃], are precursors for catalytic applications, including hydrogenation .

Dichlorocobalt;triphenylphosphane

Solubility and Stability

- Solubility : Triphenylphosphane ligands enhance organic solubility (e.g., in benzene, THF) but reduce aqueous compatibility . Gold(I) complexes with hydrophobic azoles exhibit higher cellular uptake .

- Stability : Cobalt(II) complexes are generally air-sensitive, whereas Au(I) and Pd(II) analogs are more stable under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.